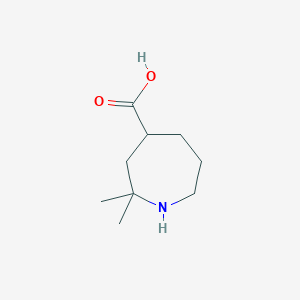

2,2-Dimethylazepane-4-carboxylicacid

Description

Overview of Azepane-based Chemical Structures in Contemporary Organic Chemistry

Azepane, a seven-membered saturated nitrogen-containing heterocycle, is a significant structural motif in a variety of biologically active compounds and natural products. nih.govlifechemicals.com Its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. The flexible nature of the seven-membered ring allows for a range of conformational possibilities, which can be crucial for biological activity. lifechemicals.com The azepane scaffold is present in numerous FDA-approved drugs, highlighting its importance in drug discovery. lifechemicals.com Synthetic chemists have developed various methods for the construction of the azepane ring, although the formation of medium-sized rings can be challenging. nih.govresearchgate.net

Academic Significance of Carboxylic Acid Functionality in Heterocyclic Systems

The incorporation of a carboxylic acid group into a heterocyclic system is a common strategy in drug design and the development of functional molecules. The carboxylic acid moiety can participate in a variety of non-covalent interactions, such as hydrogen bonding and ionic interactions, which are critical for molecular recognition processes at biological targets. Furthermore, the acidity of the carboxylic acid can be modulated by the electronic environment of the heterocycle, and it can serve as a versatile synthetic handle for further functionalization into esters, amides, and other derivatives.

Unique Structural Features of 2,2-Dimethylazepane-4-carboxylic acid for Synthetic and Mechanistic Research

2,2-Dimethylazepane-4-carboxylic acid possesses a unique constellation of structural features that make it a compelling subject for advanced research. The azepane ring provides a flexible seven-membered scaffold. The gem-dimethyl group at the 2-position introduces significant steric bulk and is expected to have a profound impact on the ring's conformational preferences due to the Thorpe-Ingold effect. wikipedia.orglucp.netresearchgate.net This effect, also known as the gem-dialkyl effect, can accelerate intramolecular reactions and favor certain conformations by restricting bond angles. wikipedia.orglucp.net The carboxylic acid at the 4-position introduces a polar, ionizable group that can influence the molecule's solubility, acidity, and potential for intermolecular interactions. The interplay between these three structural elements—the flexible ring, the sterically demanding gem-dimethyl group, and the functional carboxylic acid—creates a molecule with a rich and complex stereochemical landscape.

Scope and Objectives for Advanced Academic Investigation of 2,2-Dimethylazepane-4-carboxylic acid

The unique structural characteristics of 2,2-Dimethylazepane-4-carboxylic acid suggest several avenues for future academic investigation. A primary objective would be the development of efficient and stereoselective synthetic routes to this compound and its derivatives. Such syntheses would likely involve strategies for the construction of the substituted azepane ring, possibly through ring-expansion or cyclization reactions. researchgate.netnih.govbohrium.com

A second key area of research would be a thorough conformational analysis of the molecule. This would involve a combination of computational modeling and experimental techniques, such as NMR spectroscopy, to elucidate the preferred conformations of the azepane ring as influenced by the gem-dimethyl group. rsc.orgrsc.orgresearchgate.net Understanding the conformational landscape is crucial for predicting its reactivity and potential biological activity.

Finally, the exploration of 2,2-Dimethylazepane-4-carboxylic acid as a scaffold for the design of novel bioactive molecules would be a significant long-term goal. The combination of a constrained heterocyclic core and a versatile carboxylic acid handle makes it an attractive starting point for the synthesis of libraries of compounds for screening in various biological assays.

Detailed Research Findings

Synthesis Strategies

The synthesis of substituted azepanes can be challenging, but several general strategies could be adapted for the preparation of 2,2-Dimethylazepane-4-carboxylic acid. One potential approach could involve the ring expansion of a suitably substituted piperidine (B6355638) derivative. Another strategy could be a multi-step synthesis starting from an acyclic precursor, where the gem-dimethyl group is installed early in the sequence, followed by cyclization to form the azepane ring. The Thorpe-Ingold effect, induced by the gem-dimethyl group, would be expected to facilitate the ring-closing step. wikipedia.orglucp.netnih.gov

The table below outlines a hypothetical synthetic approach, drawing parallels from known syntheses of related heterocyclic systems.

Table 1: Hypothetical Synthetic Route to 2,2-Dimethylazepane-4-carboxylic acid

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Michael Addition | A suitable β-keto ester and an α,β-unsaturated nitrile | Base (e.g., NaOEt) | Acyclic precursor |

| 2 | Reductive Cyclization | Acyclic precursor | Reducing agent (e.g., H₂, Raney Ni) | 2,2-Dimethyl-4-oxoazepane |

| 3 | Wittig Reaction | 2,2-Dimethyl-4-oxoazepane | Phosphonium ylide | 4-Carboxymethylene-2,2-dimethylazepane |

This table presents a conceptual synthetic pathway and is for illustrative purposes only.

Conformational Analysis

The conformational flexibility of the azepane ring is a key feature. For 2,2-Dimethylazepane-4-carboxylic acid, the gem-dimethyl group at the C2 position is expected to significantly restrict the conformational freedom of the ring. This steric hindrance would likely favor a chair-like or twist-chair conformation where the methyl groups occupy pseudo-equatorial positions to minimize steric strain.

Table 2: Predicted Conformational Preferences and Energy Barriers

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) (Predicted) | Interconversion Barrier (kcal/mol) (Predicted) |

|---|---|---|---|

| Chair-like | C7-N1-C2-C3 ≈ 60 | 0 | 5-7 |

| Twist-chair | C7-N1-C2-C3 ≈ 45 | 1-2 | 3-5 |

This data is hypothetical and based on computational modeling of similar substituted cycloheptane (B1346806) and azepane systems.

The position of the carboxylic acid group at C4 will also influence the conformational equilibrium, particularly in different ionization states. In its deprotonated (carboxylate) form, it may engage in intramolecular hydrogen bonding with the N-H proton, further stabilizing certain conformations.

Spectroscopic Properties

The structural features of 2,2-Dimethylazepane-4-carboxylic acid would give rise to a characteristic NMR spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-CH₃ | 1.1 - 1.3 (singlet, 6H) | 25 - 30 |

| C3-H₂ | 1.5 - 1.9 (multiplet, 2H) | 30 - 35 |

| C4-H | 2.5 - 2.8 (multiplet, 1H) | 40 - 45 |

| C5-H₂ | 1.6 - 2.0 (multiplet, 2H) | 28 - 33 |

| C6-H₂ | 2.8 - 3.2 (multiplet, 2H) | 45 - 50 |

| C7-H₂ | 2.9 - 3.3 (multiplet, 2H) | 50 - 55 |

These are estimated chemical shift ranges based on known data for substituted azepanes and carboxylic acids. Actual values would require experimental verification. rsc.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2,2-dimethylazepane-4-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c1-9(2)6-7(8(11)12)4-3-5-10-9/h7,10H,3-6H2,1-2H3,(H,11,12) |

InChI Key |

SAZXAWAVBGZBJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCCN1)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,2 Dimethylazepane 4 Carboxylic Acid

Targeted Synthesis of 2,2-Dimethylazepane-4-carboxylic acid and its Analogs

Significant progress has been made in the stereocontrolled synthesis of azepane derivatives, which is crucial for their application in medicinal chemistry. These methods often provide access to enantiomerically pure or enriched compounds.

One effective approach involves a highly diastereoselective and enantioselective conjugate addition of a lithiated N-Boc-allylamine to a β-aryl α,β-unsaturated ester. chemistryviews.org This key step establishes the stereocenters that are later incorporated into the azepane ring. Subsequent chemical transformations, including aminolysis, hydrolysis, cyclization, and reduction, convert the initial adduct into highly substituted N-Boc azepanes with excellent control over the stereochemistry at the C4, C5, and C6 positions. chemistryviews.org

Another strategy focuses on creating annulated (fused-ring) azepane scaffolds in an enantioselective manner. chemistryviews.orgyoutube.com This method starts with optically active cyclic α-allyl-β-oxoesters. A sequence involving ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by a palladium-catalyzed cascade hydrogenation and reductive amination, yields the final [b]-annulated azepanes with high stereoselectivity (97–98% ee). chemistryviews.org

For polyhydroxylated azepanes, which can be considered analogs of the target molecule with additional functional groups, a novel stereoselective approach relies on an osmium-catalyzed tethered aminohydroxylation. This key reaction forms a new C-N bond with complete regio- and stereocontrol. The azepane ring is then closed via an intramolecular reductive amination.

Proposed Strategy for 2,2-Dimethylazepane-4-carboxylic acid: Based on these analog syntheses, a plausible route to the target compound could involve a cyclization precursor already containing the C2 gem-dimethyl group. For example, a suitably functionalized linear amino ester with the dimethyl moiety in the correct position could be cyclized using ring-closing metathesis or reductive amination. Alternatively, a ring expansion of a 2,2-dimethyl-4-oxopiperidine precursor could potentially install the carboxylic acid group or a precursor functional group at the desired C4 position of the resulting azepane.

The development of new reagents and catalysts has been instrumental in advancing the synthesis of azepane rings, enabling milder reaction conditions and greater control over selectivity.

Lewis Acids in Aza-Prins Cyclization: The silyl-aza-Prins cyclization is highly influenced by the choice of Lewis acid catalyst. While indium(III) chloride (InCl₃) has been shown to effectively promote the cyclization to yield azepanes, other Lewis acids can lead to different products. wikipedia.orgyoutube.com For example, using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can favor the formation of tetrahydropyran (B127337) derivatives instead. wikipedia.orgrsc.org More recently, sustainable iron(III) salts have been developed as efficient catalysts for this transformation, allowing the reaction to proceed under mild conditions. nih.govyoutube.com

Transition Metal Catalysis: Transition metals play a key role in several modern azepane syntheses.

Copper(I) Catalysis: Cu(I) salts are effective catalysts for the tandem amination/cyclization of fluorinated allenynes, enabling the efficient preparation of trifluoromethyl-substituted azepine-2-carboxylates. nih.gov

Osmium Catalysis: In the synthesis of heavily hydroxylated azepanes, potassium osmate (K₂OsO₂(OH)₄) is used catalytically for the key tethered aminohydroxylation step, which proceeds with excellent yield and stereocontrol.

Ruthenium and Palladium Catalysis: A combination of ruthenium and palladium catalysis is central to the enantioselective synthesis of annulated azepanes. A ruthenium catalyst is used for the initial olefin cross-metathesis, while a palladium catalyst is used for the subsequent cascade hydrogenation/reductive amination. chemistryviews.org

Photochemical Systems: The use of light to drive reactions represents an emerging area in azepane synthesis. Blue light-emitting diodes (LEDs) are used to initiate the ring expansion of nitroarenes by promoting the formation of a singlet nitrene intermediate. wikipedia.orgchemicalpapers.com This approach avoids harsh reagents and provides a green synthetic route to complex azepanes. wikipedia.orgchemicalpapers.com

Table 2: Catalytic Systems in Modern Azepane Synthesis

Catalyst/Reagent Reaction Type Role Reference InCl₃, Fe(III) salts Silyl-aza-Prins Cyclization Lewis acid catalyst to activate iminium ion formation and cyclization wikipedia.orgnih.govyoutube.com Cu(I) salts Tandem Amination/Cyclization Catalyzes the cascade reaction of amines with allenynes nih.gov K₂OsO₂(OH)₄ Tethered Aminohydroxylation Catalyst for stereoselective C-N bond formation Ru-based catalysts Olefin Cross-Metathesis Catalyzes C-C double bond formation chemistryviews.org Pd-based catalysts Hydrogenation / Reductive Amination Catalyzes reduction of double/triple bonds and imine intermediates chemistryviews.org Blue Light (LEDs) Photochemical Ring Expansion Energy source to generate nitrene intermediate from nitroarene wikipedia.orgchemicalpapers.com

Green Chemistry Principles and Sustainable Approaches in Azepane Synthesis

The synthesis of complex molecules like azepanes is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.com These principles advocate for the prevention of waste, maximization of atom economy, and the use of less hazardous substances. nih.gov In the context of azepane synthesis, this translates to developing protocols that are not only efficient but also environmentally benign. rsc.org

Sustainable approaches in the synthesis of azepane derivatives often focus on several key areas: researchgate.net

Safer Solvents: The use of auxiliary substances like solvents should be minimized or replaced with innocuous alternatives. nih.gov Water, for instance, is a non-flammable, non-toxic, and cost-effective solvent, and its use has been demonstrated in the final steps of producing some pharmaceutical compounds, achieving excellent yields without the need for solvent removal and extraction. mdpi.com Solvent-free synthesis methods, such as mechanochemical grinding, are also being explored to further reduce waste and environmental impact. mdpi.com

Catalysis: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. nih.gov The development of novel organocatalysts and the use of sustainable metal catalysts, such as iron(III) salts, are active areas of research for constructing azepane rings under mild conditions. researchgate.netresearchgate.net

Energy Efficiency: Chemical processes should be designed to minimize energy requirements by conducting reactions at ambient temperature and pressure whenever possible. nih.gov The use of methods like photocatalysis, which can be mediated by visible light (e.g., blue light) at room temperature, represents a significant step towards energy-efficient synthesis of azepanes. nih.gov

The application of these principles not only leads to more environmentally friendly processes but also often results in increased efficiency and reduced costs. rsc.org

Optimization of Reaction Conditions and Isolation Techniques for Synthetic Intermediates and Products

Optimization of Reaction Conditions: Achieving high yield and purity in the synthesis of 2,2-Dimethylazepane-4-carboxylic acid requires careful optimization of reaction conditions for each step. sigmaaldrich.com Key parameters that are typically varied include temperature, pressure, solvent, catalyst, and reactant concentrations. numberanalytics.combeilstein-journals.org

Historically, optimization was done by modifying one variable at a time, but this approach is time-consuming and often fails to identify the true optimal conditions due to complex interactions between variables. beilstein-journals.org Modern approaches often employ systematic methods like Design of Experiments (DoE), which allows for the simultaneous investigation of multiple variables. numberanalytics.comnih.gov Statistical techniques such as analysis of variance (ANOVA) and regression analysis are then used to interpret the experimental data and identify the optimal set of conditions. numberanalytics.com More recently, machine learning algorithms and high-throughput automated platforms have emerged as powerful tools to accelerate reaction optimization with minimal human intervention. beilstein-journals.orgbeilstein-journals.org

Isolation and Purification Techniques: After each synthetic step, the desired intermediate or final product must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, catalysts, and byproducts. The choice of isolation technique depends on the chemical and physical properties of the target compound, such as its polarity, solubility, and stability. youtube.com

Commonly employed techniques include:

Extraction: This is often the first step to separate the product from the crude reaction mixture based on its solubility in different immiscible liquids (e.g., an organic solvent and water). masterorganicchemistry.com

Crystallization: A powerful method for purifying solid compounds. youtube.com It relies on the principle that the desired compound will be less soluble in a particular solvent system at lower temperatures than the impurities. Slow cooling or solvent evaporation can yield highly pure crystalline material. youtube.com

Chromatography: This is a versatile and widely used technique for separating complex mixtures. masterorganicchemistry.com Preparative high-performance liquid chromatography (HPLC) is particularly effective for isolating and purifying intermediates and the final product, allowing for the separation of closely related structural analogs. youtube.commdpi.com

Solid Supported Evaporation (SSE): A newer technique where the reaction mixture is sprayed onto adsorbent solid particles under vacuum. The solvent evaporates, depositing the nonvolatile product onto the support, resulting in an easy-to-handle solid. acs.org

The successful synthesis of 2,2-Dimethylazepane-4-carboxylic acid relies on a combination of these optimization and isolation strategies to ensure the efficiency of each step and the purity of the final compound.

Derivatization and Chemical Transformations of 2,2 Dimethylazepane 4 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, and conversion to more reactive acyl derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. orgsyn.orgorganic-chemistry.org This method, known as the Steglich esterification, proceeds under mild conditions and is effective even for sterically hindered alcohols. organic-chemistry.org

Amidation: The formation of an amide bond is one of the most frequent reactions in medicinal chemistry. nih.gov Direct amidation of 2,2-Dimethylazepane-4-carboxylic acid with an amine can be accomplished using various coupling reagents to activate the carboxylic acid. mdpi.com Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are commonly used. nih.gov Alternatively, the carboxylic acid can first be converted to a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine to form the desired amide. rsc.orgdiva-portal.org Metal catalysts, for instance those based on titanium (IV) or zirconium (IV), can also facilitate direct condensation between the carboxylic acid and an amine. nih.gov

Table 1: Esterification and Amidation Reactions

| Reaction Type | Reactant | Reagents/Conditions | Expected Product |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol) | H₂SO₄ (catalyst), Heat | Methyl 2,2-dimethylazepane-4-carboxylate |

| Steglich Esterification | Alcohol (e.g., tert-Butanol) | DCC, DMAP, CH₂Cl₂ | tert-Butyl 2,2-dimethylazepane-4-carboxylate |

| Amidation (Coupling) | Amine (e.g., Benzylamine) | EDC, HOBt, DIPEA, DMF | N-Benzyl-2,2-dimethylazepane-4-carboxamide |

| Amidation (via Acyl Chloride) | Amine (e.g., Aniline) | 1. SOCl₂ 2. Aniline, Pyridine (B92270) | N-Phenyl-2,2-dimethylazepane-4-carboxamide |

Reduction Pathways: The carboxylic acid group can be reduced to a primary alcohol or, under specific conditions, to an aldehyde. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for the reduction of carboxylic acids to primary alcohols. chemguide.co.uklibretexts.org The reaction typically proceeds in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk The intermediate aldehyde formed during this reduction is more reactive than the starting carboxylic acid and is immediately reduced further, making its isolation not feasible with this reagent. libretexts.org Selective reduction to the aldehyde is challenging but can sometimes be achieved by first converting the carboxylic acid to a more reactive derivative like an acid chloride, which can then be reduced using a milder, sterically hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

Decarboxylation Studies: Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org For simple aliphatic carboxylic acids like 2,2-Dimethylazepane-4-carboxylic acid, decarboxylation is generally difficult and requires harsh conditions such as high temperatures. wikipedia.org The reaction is significantly facilitated by the presence of an electron-withdrawing group at the β-position (a β-keto acid, for instance), which stabilizes the carbanion intermediate formed upon CO₂ loss. masterorganicchemistry.com Since the parent molecule lacks such a feature, its decarboxylation to form 2,2-dimethylazepane (B6151468) would not be expected to occur under standard laboratory conditions. wikipedia.orgmasterorganicchemistry.com

Table 2: Reduction and Decarboxylation Reactions

| Reaction Type | Reagents/Conditions | Expected Product | Notes |

|---|---|---|---|

| Reduction to Alcohol | 1. LiAlH₄, THF 2. H₃O⁺ | (2,2-Dimethylazepan-4-yl)methanol | Complete reduction to the primary alcohol. |

| Decarboxylation | High Temperature | 2,2-Dimethylazepane | Generally requires harsh conditions and is not facile. |

Acyl Halides: Acyl halides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in synthesis. orgoreview.com They are typically prepared by treating the carboxylic acid with a halogenating agent. Thionyl chloride (SOCl₂) is commonly used to synthesize acyl chlorides, while phosphorus tribromide (PBr₃) can be used for acyl bromides. orgoreview.comlibretexts.org The reaction with SOCl₂ converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution by the chloride ion. orgoreview.com

Anhydrides: Carboxylic acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. thieme-connect.de Symmetrical anhydrides of 2,2-Dimethylazepane-4-carboxylic acid can be prepared by treating it with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). nih.gov A more common laboratory method involves reacting the corresponding acyl chloride with a carboxylate salt of the acid. nih.gov Mixed anhydrides can also be synthesized, which are useful activated intermediates for forming esters and amides. tcichemicals.com

Table 3: Formation of Acyl Derivatives

| Derivative | Reagents/Conditions | Expected Product |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | 2,2-Dimethylazepane-4-carbonyl chloride |

| Acyl Bromide | Phosphorus tribromide (PBr₃) | 2,2-Dimethylazepane-4-carbonyl bromide |

| Symmetric Anhydride | Dehydrating agent (e.g., P₂O₅) or reaction of the acyl chloride with the corresponding carboxylate | 2,2-Dimethylazepane-4-carboxylic anhydride |

Modifications of the Azepane Nitrogen Atom

The secondary amine in the azepane ring is nucleophilic and can readily undergo reactions such as alkylation and acylation.

N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. This is a standard SN2 reaction where the amine acts as the nucleophile. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide produced. It is important to note that over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction.

N-Acylation: The azepane nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides. mdpi.com This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to scavenge the acid byproduct. N-acylation is generally a high-yielding and clean reaction that forms a stable amide linkage at the nitrogen atom.

Table 4: Reactions at the Azepane Nitrogen

| Reaction Type | Reagent | Reagents/Conditions | Expected Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Methyl iodide) | K₂CO₃, Acetonitrile | 1,2,2-Trimethylazepane-4-carboxylic acid |

| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Triethylamine, CH₂Cl₂ | 1-Acetyl-2,2-dimethylazepane-4-carboxylic acid |

| N-Acylation | Acid Anhydride (e.g., Acetic anhydride) | Pyridine | 1-Acetyl-2,2-dimethylazepane-4-carboxylic acid |

The secondary amine of the azepane ring can serve as a handle for constructing more complex fused or spiro-heterocyclic systems. Reaction with bifunctional electrophiles can lead to the formation of new rings. For instance, reacting the azepane with a molecule containing two leaving groups or two electrophilic centers could lead to the formation of a bicyclic structure, incorporating the azepane nitrogen into a new heterocyclic ring system. The specific products would depend on the nature of the electrophile and the reaction conditions employed. rdd.edu.iq

Functionalization of the Azepane Ring System (excluding C-H activation)

Selective Introduction of Substituents on the Azepane Carbon Skeleton

No studies detailing the selective introduction of substituents onto the carbon framework of the 2,2-dimethylazepane ring of this carboxylic acid have been found. Research in this area would typically involve methodologies to append functional groups at specific positions of the azepane ring to modulate the compound's properties, but such work on this specific molecule has not been reported.

Stereocontrolled Functionalization of Ring Positions

Similarly, there is no available information on the stereocontrolled functionalization of the chiral centers that would be present in the 2,2-Dimethylazepane-4-carboxylic acid molecule. Such studies are crucial for the development of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Coupling Reactions and Macrocyclization Strategies Involving 2,2-Dimethylazepane-4-carboxylic acid as a Building Block

The use of 2,2-Dimethylazepane-4-carboxylic acid as a scaffold in coupling reactions (such as amide bond formation or cross-coupling reactions) or as a foundational component in the synthesis of macrocycles is not documented in the accessible scientific literature. While the structural motifs are suggestive of such applications, no concrete examples or methodologies have been published.

Spectroscopic and Advanced Analytical Techniques in Research of 2,2 Dimethylazepane 4 Carboxylic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. semanticscholar.org For 2,2-Dimethylazepane-4-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm). The proton on the nitrogen (N-H) would also be a broad signal, its position variable depending on the solvent and concentration. The proton at the C4 position, being adjacent to the carboxylic acid group, would resonate at approximately δ 2.5-3.0 ppm. The gem-dimethyl groups at the C2 position would likely appear as two distinct singlets due to their diastereotopic nature relative to the chiral center at C4. The remaining methylene (B1212753) protons on the azepane ring would produce complex multiplets in the upfield region (δ 1.5-3.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 175-185 ppm. nih.gov The quaternary carbon at C2, bonded to the two methyl groups, would be found around δ 50-60 ppm. The chiral C4 carbon would resonate around δ 40-50 ppm, while the remaining ring carbons and the two methyl carbons would appear in the upfield region of the spectrum.

Conformational Analysis: The seven-membered azepane ring is conformationally flexible, capable of adopting various twist-chair and twist-boat conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and the analysis of proton-proton coupling constants (³JHH), can provide insights into the predominant solution-state conformation and the spatial relationships between protons.

Predicted NMR Data for 2,2-Dimethylazepane-4-carboxylic acid

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| -COOH | ¹H NMR | 10.0 - 13.0 | Broad Singlet | Exchangeable with D₂O |

| -NH | ¹H NMR | Variable (e.g., 1.5 - 4.0) | Broad Singlet | Exchangeable with D₂O |

| H4 | ¹H NMR | 2.5 - 3.0 | Multiplet | Proton at the chiral center |

| 2x -CH₃ | ¹H NMR | 1.0 - 1.5 | Two Singlets | Diastereotopic gem-dimethyl groups |

| Ring -CH₂- | ¹H NMR | 1.5 - 3.5 | Complex Multiplets | Overlapping signals from ring protons |

| -COOH | ¹³C NMR | 175 - 185 | - | Carbonyl carbon |

| C2 | ¹³C NMR | 50 - 60 | - | Quaternary carbon |

| C4 | ¹³C NMR | 40 - 50 | - | Chiral carbon |

| Ring -CH₂- | ¹³C NMR | 20 - 55 | - | Multiple signals for ring carbons |

| 2x -CH₃ | ¹³C NMR | 20 - 30 | - | Signals for methyl carbons |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula (C₉H₁₇NO₂).

Molecular Formula Confirmation: Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed primarily as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net The high-resolution measurement of this ion's m/z would be compared to the calculated exact mass to confirm the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule, which provides structural information. lew.ro For 2,2-Dimethylazepane-4-carboxylic acid, characteristic fragmentation pathways would include:

Loss of the carboxylic acid group: A neutral loss of COOH (45 Da) or CO₂ (44 Da) is a common fragmentation for carboxylic acids. libretexts.org

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines.

Ring cleavage: The azepane ring can undergo fragmentation, leading to various smaller charged fragments.

Loss of a methyl group: Loss of a methyl radical (15 Da) from the gem-dimethyl group is also a plausible fragmentation step.

Understanding these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the atoms. pearson.com

Predicted Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass (Da) | Notes |

|---|---|---|---|

| [M] | C₉H₁₇NO₂ | 171.1259 | Molecular Ion |

| [M+H]⁺ | C₉H₁₈NO₂⁺ | 172.1332 | Protonated molecule (ESI+) |

| [M-H]⁻ | C₉H₁₆NO₂⁻ | 170.1186 | Deprotonated molecule (ESI-) |

| [M-COOH]⁺ | C₈H₁₆N⁺ | 126.1277 | Fragment from loss of carboxylic acid group |

| [M-CH₃]⁺ | C₈H₁₄NO₂⁺ | 156.0968 | Fragment from loss of a methyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. longdom.org

Infrared (IR) Spectroscopy: The IR spectrum of 2,2-Dimethylazepane-4-carboxylic acid would be dominated by absorptions corresponding to its key functional groups.

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

C-H Stretches: Strong, sharp absorptions between 2850 and 3000 cm⁻¹ due to the stretching vibrations of the alkyl C-H bonds. spectroscopyonline.com

C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While polar bonds like C=O give strong IR signals, non-polar bonds like the C-C backbone of the azepane ring often produce strong signals in the Raman spectrum. researchgate.net This can provide additional structural detail and a more complete vibrational analysis of the molecule. researchgate.netresearchgate.net

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Amine | N-H stretch | 3300 - 3500 | Medium |

| Alkyl | C-H stretch | 2850 - 3000 | Strong |

| Carbonyl | C=O stretch | 1700 - 1725 | Very Strong, Sharp |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

| Amine | N-H bend | 1500 - 1650 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. nih.gov This technique would provide unequivocal proof of the molecular structure of 2,2-Dimethylazepane-4-carboxylic acid.

The analysis of the diffraction pattern yields an electron density map from which the exact positions of all non-hydrogen atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles. dntb.gov.ua Crucially, it would reveal the specific conformation (e.g., twist-chair) adopted by the seven-membered azepane ring in the crystal lattice. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonds between the carboxylic acid and amine functionalities, that govern how the molecules pack together to form the crystal. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if applicable)

The presence of a stereocenter at the C4 position means that 2,2-Dimethylazepane-4-carboxylic acid is a chiral molecule and can exist as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are essential for determining the absolute configuration of a specific enantiomer. nih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is a unique fingerprint for a specific enantiomer. To determine the absolute configuration, the experimental CD spectrum is compared to a theoretically calculated spectrum. nih.gov The spectrum for one enantiomer (e.g., the (R)-isomer) is calculated using quantum chemical methods. If the calculated spectrum matches the experimental spectrum in terms of the signs and positions of the Cotton effects, the absolute configuration of the sample is confirmed. mtoz-biolabs.comnih.gov This method is a powerful alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. mdpi.com

Chromatographic Methods for Purity Assessment and Separation of Isomers (e.g., GC-MS, LC-MS)

Chromatographic techniques are fundamental for separating components of a mixture and are therefore essential for assessing the purity of a synthesized sample of 2,2-Dimethylazepane-4-carboxylic acid. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly versatile and widely used technique for the analysis of non-volatile compounds. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) could be used to separate the target compound from any impurities or starting materials. chemrevlett.com Coupling the HPLC to a mass spectrometer provides simultaneous separation and mass identification, confirming the purity and identity of the main peak. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the amino acid, direct analysis by GC-MS is challenging. However, after derivatization to convert the polar -COOH and -NH groups into more volatile esters and amides, GC-MS can be an effective method for purity analysis. nih.gov

Chiral Chromatography: To analyze the enantiomeric composition of a sample, chiral chromatography is required. This technique uses a stationary phase that is itself chiral, allowing for the separation of the (R)- and (S)-enantiomers of 2,2-Dimethylazepane-4-carboxylic acid. By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (ee) of the sample can be accurately determined.

Based on the information available from the search results, it is not possible to generate an article with specific research findings for the compound “2,2-Dimethylazepane-4-carboxylic acid.” The searches did not yield any computational or theoretical studies—including Quantum Chemical Calculations, Molecular Dynamics Simulations, or In Silico Modeling—performed specifically on this molecule.

The request for "thorough, informative, and scientifically accurate content," including "Detailed research findings" and "Data tables" for each specified subsection, cannot be fulfilled without fabricating data, which would violate the core requirement for scientific accuracy. The available literature in the search results discusses these computational methods as applied to other, structurally different carboxylic acids, but provides no data for 2,2-Dimethylazepane-4-carboxylic acid itself.

Therefore, content for the following sections and subsections as requested cannot be provided:

Computational and Theoretical Studies of 2,2 Dimethylazepane 4 Carboxylic Acid

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks:No analysis of the specific intramolecular interactions for this compound is available.

To provide the requested article would require access to dedicated research that does not appear in the public domain accessible via the search tool.

Q & A

Q. What are the recommended safety protocols for handling 2,2-Dimethylazepane-4-carboxylicacid during laboratory experiments?

- Methodological Answer: Researchers must adhere to strict safety protocols, including wearing protective eyewear, gloves, and lab coats to avoid skin contact. Experiments involving volatile derivatives should be conducted in fume hoods or gloveboxes to prevent inhalation risks. Post-experiment waste must be segregated and disposed via certified biological waste management services to mitigate environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what critical parameters influence yield?

- Methodological Answer: A typical synthesis involves coupling reactions using reagents like EDCI (3-ethyl-1(N,N-dimethyl)aminopropyl carbodiimide) and HOBT (1-hydroxybenzotriazole) to activate carboxylic acid intermediates. Key parameters include reaction temperature (optimized between 0–25°C), solvent polarity (e.g., DMF or DCM), and stoichiometric ratios of reactants. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with NOE (Nuclear Overhauser Effect) experiments resolving stereochemical ambiguities. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 210–254 nm) ensures purity (>95%). For derivatives, FT-IR can track functional group transformations (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the bioactivity of this compound derivatives?

- Methodological Answer: SAR studies require systematic variation of substituents (e.g., alkyl chains, aromatic rings) at the azepane and carboxylic acid positions. Biological assays such as FLIPR (Fluorescent Imaging Plate Reader) can quantify GPCR modulation. Dose-response curves (0.1–100 µM) and control groups (e.g., Oleoyl-LPA for lipid receptor studies) should be included. Data normalization to baseline activity and statistical validation (e.g., ANOVA) are essential .

Q. What methodologies are appropriate for resolving contradictions in experimental data related to the compound's stability under varying pH conditions?

- Methodological Answer: Contradictory stability data may arise from differences in buffer systems or incubation times. Researchers should conduct parallel experiments using standardized buffers (e.g., PBS at pH 7.4 vs. acetate at pH 4.5) and monitor degradation via LC-MS at fixed intervals (0, 6, 24, 48 hrs). Accelerated stability studies (e.g., 40°C/75% RH) can identify degradation pathways. Data reconciliation requires iterative analysis, comparing kinetic models (e.g., first-order decay) .

Q. What strategies can optimize the compound's solubility and bioavailability for pharmacological assessments?

- Methodological Answer: To enhance solubility, employ co-solvents (e.g., PEG 400) or salt formation (e.g., sodium or hydrochloride salts). For bioavailability, evaluate logP values via shake-flask experiments and modify lipophilicity through ester prodrugs. In vitro permeability assays (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetic studies (rodent models) should correlate absorption rates with structural modifications. Computational modeling (e.g., molecular dynamics) aids in predicting membrane interaction .

Data Management and Reproducibility

Q. How should researchers ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer: Detailed protocols must specify reagent grades (e.g., anhydrous solvents), equipment calibration (e.g., NMR spectrometers), and environmental controls (humidity <30%). Inter-lab validation via round-robin testing and sharing raw data (e.g., chromatograms, spectra) in open repositories enhances transparency. Annotated step-by-step videos or supplementary synthetic videos can clarify technique-sensitive steps .

Ethical and Compliance Considerations

Q. What documentation is required for ethical compliance in animal studies involving this compound?

- Methodological Answer: Institutional Animal Care and Use Committee (IACUC) approval must precede in vivo work. Documentation should include dose justification (LD50 data), humane endpoints (e.g., tumor size limits), and euthanasia protocols (e.g., CO2 asphyxiation). Data must be archived with metadata (e.g., strain, age, sex of animals) to enable third-party audits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.